Synthesis and characterization of 4,4'-Dichloro-3-nitrobenzophenone
Synthesis and characterization of 4,4'-Dichloro-3-nitrobenzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dichloro-3-nitrobenzophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis via electrophilic aromatic substitution, detailed protocols for its purification, and a thorough analysis of its structural characterization using modern spectroscopic techniques. The causality behind experimental choices, safety considerations, and data interpretation are discussed in detail to provide a field-proven and scientifically rigorous resource for researchers.
Introduction and Significance
Substituted benzophenones are a class of compounds with a wide range of applications, from photoinitiators and fragrances to their prominent role as scaffolds in drug discovery. The introduction of chloro and nitro functionalities onto the benzophenone core, as in 4,4'-Dichloro-3-nitrobenzophenone, creates a molecule with specific electronic and steric properties, making it a valuable precursor for various derivatives. The electron-withdrawing nature of the nitro group and the presence of reactive chlorine atoms allow for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening avenues for the synthesis of novel bioactive compounds and functional materials.
Synthesis of 4,4'-Dichloro-3-nitrobenzophenone
The synthesis of 4,4'-Dichloro-3-nitrobenzophenone is typically achieved through a two-step process: a Friedel-Crafts acylation to form the dichlorobenzophenone backbone, followed by a regioselective nitration.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dichlorobenzophenone
The initial step involves the electrophilic acylation of chlorobenzene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reactants: Chlorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product. 4-chlorobenzoyl chloride is the acylating agent.
-
Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the electrophilic attack on the chlorobenzene ring.[3][4] More than one equivalent of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product.
-
Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction between AlCl₃ and the acyl chloride. The temperature is then raised to facilitate the reaction, which would be slow at room temperature due to the deactivating nature of the chlorine substituent on the aromatic ring.[5]
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.3-1.5 equivalents).
-
Add an excess of chlorobenzene to the flask.
-
Cool the mixture in an ice bath and slowly add 4-chlorobenzoyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[3]
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4,4'-dichlorobenzophenone.
-
The crude product can be purified by recrystallization from ethanol to obtain a white solid.[1]
Step 2: Nitration of 4,4'-Dichlorobenzophenone
The second step is the electrophilic nitration of the synthesized 4,4'-dichlorobenzophenone. The nitro group is directed to the ortho position of the carbonyl group and meta to the chlorine atom on one of the phenyl rings.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is used as the nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature: The reaction temperature must be carefully controlled. Nitration is an exothermic reaction, and higher temperatures can lead to the formation of dinitro and other side products.
-
Regioselectivity: The benzophenone core is deactivating towards electrophilic substitution. The nitration will occur on one of the rings. The carbonyl group is a meta-director, while the chlorine atom is an ortho, para-director. The directing effects of both substituents influence the final position of the nitro group. The position ortho to the carbonyl and meta to the chlorine is favored.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4,4'-dichlorobenzophenone (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude 4,4'-Dichloro-3-nitrobenzophenone is then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Purification and Physical Properties
Purification of the final product is crucial to remove any unreacted starting materials or side products.
| Technique | Description |
| Recrystallization | The crude product can be dissolved in a hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly, leading to the formation of pure crystals.[7] |
| Column Chromatography | For higher purity, silica gel column chromatography can be employed using a solvent system such as hexane/ethyl acetate. |
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₇Cl₂NO₃ | [8] |
| Molecular Weight | 296.11 g/mol | [9] |
| IUPAC Name | (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone | [8] |
| CAS Number | 31431-17-1 | [9] |
| Appearance | Expected to be a pale yellow solid |
Characterization
A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized 4,4'-Dichloro-3-nitrobenzophenone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C=O (ketone) | 1660-1680 | Strong, sharp |
| C-NO₂ (asymmetric stretch) | 1520-1550 | Strong |
| C-NO₂ (symmetric stretch) | 1340-1360 | Strong |
| C-Cl | 700-800 | Strong |
| C=C (aromatic) | 1450-1600 | Medium to weak |
The IR spectrum of the related compound 4-Chloro-3-nitrobenzophenone shows characteristic peaks for the carbonyl and nitro groups, which would be very similar in the target molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.[11]
Expected ¹H NMR Spectral Data (in CDCl₃):
The aromatic region (7.5-8.5 ppm) will show a complex pattern of multiplets corresponding to the seven protons on the two phenyl rings. The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.
Expected ¹³C NMR Spectral Data (in CDCl₃):
The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon will appear significantly downfield (~190-195 ppm). The carbon attached to the nitro group will also be downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 295, with isotopic peaks for Cl³⁵ and Cl³⁷).
-
Fragmentation: Characteristic fragmentation patterns would involve the loss of NO₂, Cl, and the cleavage around the carbonyl group, leading to fragments such as [M-NO₂]⁺ and benzoyl-type cations.
Safety and Handling
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.[12]
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. 4-chlorobenzoyl chloride is a lachrymator and is corrosive. The reaction evolves HCl gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[13][14]
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[15] The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Product: Nitro compounds can be toxic and should be handled with care.
Conclusion
This guide has outlined a reliable and well-rationalized pathway for the synthesis of 4,4'-Dichloro-3-nitrobenzophenone. By understanding the underlying principles of the Friedel-Crafts acylation and electrophilic nitration reactions, researchers can effectively produce this valuable chemical intermediate. The detailed characterization and safety protocols provided herein are intended to ensure the successful and safe execution of this synthesis in a laboratory setting.
Diagrams
Caption: Overall workflow for the synthesis of 4,4'-Dichloro-3-nitrobenzophenone.
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